molecular formula C12H7Br3O B071230 2,4',6-Tribromodiphenyl ether CAS No. 189084-60-4

2,4',6-Tribromodiphenyl ether

Cat. No. B071230
CAS RN: 189084-60-4
M. Wt: 406.89 g/mol
InChI Key: TYDVYKIQSZGUMV-UHFFFAOYSA-N
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Description

2,4’,6-Tribromodiphenyl ether is a chemical compound with the molecular formula C12H7Br3O . It has an average mass of 406.895 Da and a monoisotopic mass of 403.804688 Da . It is also known as 1,3-Dibromo-2-(4-bromophenoxy)benzene .


Molecular Structure Analysis

The molecular structure of 2,4’,6-Tribromodiphenyl ether consists of a diphenyl ether core with three bromine atoms attached at the 2, 4’, and 6 positions .


Chemical Reactions Analysis

A study on the mechanochemical debromination of allyl 2,4,6-tribromophenyl ether (TBP-AE) suggests that TBP-AE can undergo direct photolysis and hydroxyl radical initiated oxidation . The study also found that the Fe/Al2O3 mixture entails the highest debromination efficiency of 23% .


Physical And Chemical Properties Analysis

2,4’,6-Tribromodiphenyl ether has a density of 2.0±0.1 g/cm3, a boiling point of 358.3±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 58.0±3.0 kJ/mol and a flash point of 146.3±25.0 °C .

Scientific Research Applications

Crystal Structure Analysis

“1,3-Dibromo-2-(4-bromophenoxy)benzene” has been used in the study of crystal structures. The compound’s derivatives have been synthesized and characterized, and their single-crystal structures were determined . The study of these structures can provide valuable insights into the packing interactions and intermolecular interactions in the solid state .

Molecular Interaction Studies

The compound has been used in the study of molecular interactions. For example, it has been used in the study of which methyl groups are quasi-free rotors in the crystal . This kind of study can provide valuable insights into the behavior of molecules in different states and can be useful in various fields such as material science and pharmaceuticals .

Palladium-Catalyzed Polyarylation Reaction

“1,3-Dibromo-2-(4-bromophenoxy)benzene” undergoes a solid-supported [KF-Al 2 O 3] palladium-catalyzed polyarylation reaction with phenyl boronic acid under microwave irradiation to yield conjugated polyaryls . This reaction can be used in the synthesis of various organic compounds .

Environmental Toxicity Studies

“2,4’,6-Tribromodiphenyl ether” has been used in environmental toxicity studies. For example, it has been used in studies to evaluate the acute and chronic toxicity of polybrominated compounds in fish . These studies can provide valuable information about the environmental impact of these compounds .

Health Impact Studies

Studies have been conducted to examine the association of environmental exposure to “2,4’,6-Tribromodiphenyl ether” with risk of all-cause and cause-specific mortality . These studies can provide valuable insights into the long-term adverse health effects of these compounds in humans .

Mechanochemical Debromination

“2,4’,6-Tribromodiphenyl ether” has been used in studies examining the efficiency of mechanochemical degradation and/or debromination . This kind of study can provide valuable insights into the degradation of these compounds and can be useful in the development of methods for the disposal or recycling of these compounds .

Thermodynamic Property Data

“2,4’,6-Tribromodiphenyl ether” has been used in the collection of critically evaluated thermodynamic property data for pure compounds . This data can be useful in various fields such as material science, chemical engineering, and pharmaceuticals .

Biodegradation Studies

“2,4’,6-Tribromodiphenyl ether” has been used in biodegradation studies . These studies can provide valuable insights into the biodegradability of these compounds and can be useful in the development of methods for the disposal or recycling of these compounds .

Safety and Hazards

The safety data sheet for 2,4’,6-Tribromodiphenyl ether indicates that it causes serious eye damage and is very toxic to aquatic life . It is recommended to avoid release to the environment and to wear eye protection/face protection .

Future Directions

A study on the mechanochemical debromination of allyl 2,4,6-tribromophenyl ether (TBP-AE) suggests that mechanochemical degradation of TBP-AE is a promising approach with potential industrial applications since it does not require high temperatures nor it generates any secondary pollutants . This could be a potential future direction for the management of 2,4’,6-Tribromodiphenyl ether and similar compounds .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Dibromo-2-(4-bromophenoxy)benzene . For instance, in the crystal state, certain methyl groups in similar molecules are known to act as quasi-free rotors . This suggests that the physical state of the compound (e.g., solid, liquid, gas) and its surrounding environment (e.g., temperature, pressure) can impact its behavior and interactions.

properties

IUPAC Name

1,3-dibromo-2-(4-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-8-4-6-9(7-5-8)16-12-10(14)2-1-3-11(12)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDVYKIQSZGUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879861
Record name BDE-32
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-2-(4-bromophenoxy)benzene

CAS RN

189084-60-4
Record name 2,4',6-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-32
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dibromo-2-(4-bromophenoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4',6-TRIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X3E4097JM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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